Pigment red 95

Description

Chemical Identity and Structural Characterization of Benzenesulfonic Acid Derivative

Systematic IUPAC Nomenclature and Molecular Formula Analysis

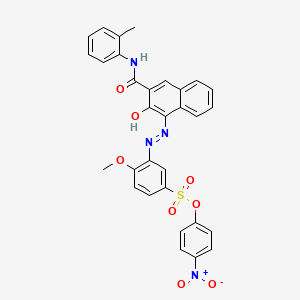

The compound is systematically named 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxybenzenesulfonic acid 4-nitrophenyl ester . Breaking this down:

- Parent structure : Benzenesulfonic acid (C₆H₅SO₃H), with substitution at position 3.

- Substituent at C3 : A diazenyl (-N=N-) group linked to a 1-naphthalenyl moiety. This naphthalene bears a hydroxyl (-OH) at position 2, a carbamoyl group (-CONH-) at position 3 (itself substituted with a 2-methylphenyl group), and a methoxy (-OCH₃) at position 4 of the benzene ring.

- Ester group : The sulfonic acid’s hydroxyl is esterified with 4-nitrophenol (C₆H₄NO₂).

The molecular formula is C₃₁H₂₅N₄O₈S , derived as follows:

- Benzene ring: 6 carbons.

- Naphthalene: 10 carbons.

- 2-Methylphenyl: 7 carbons.

- Diazenyl (N₂), sulfonic ester (SO₃), methoxy (OCH₃), hydroxyl (OH), carbonyl (CO), and nitro (NO₂) groups contribute remaining atoms.

This formula aligns with structurally related azo-sulfonates, such as 4-[(1-hydroxynaphthalen-2-yl)diazenyl]naphthalene-1-sulfonic acid (C₂₀H₁₄N₂O₄S) and amido Black 10B (C₂₂H₁₄N₆O₉S₂) , though the target compound exhibits greater complexity due to its carbamoyl and nitrophenyl ester groups.

Three-Dimensional Structural Elucidation Through Crystallographic Data

While direct crystallographic data for this compound is unavailable, its geometry can be inferred from analogous structures. For example:

- Azo group conformation : In 4-amino-5-hydroxy-3-[(4-nitrophenyl)diazenyl]naphthalene-2,7-disulfonate, the azo linkage adopts a trans-planar configuration, with a N=N bond length of ~1.25 Å . Similar geometry is expected here, stabilizing conjugation between aromatic systems.

- Sulfonate ester geometry : The S-O bond lengths in azilsartan medoxomil (a benzenesulfonic ester) are 1.43–1.48 Å, with tetrahedral coordination around sulfur . The 4-nitrophenyl ester group likely induces steric strain due to the nitro group’s ortho position relative to the sulfonate oxygen.

- Naphthalene-carbamoyl interactions : Intramolecular hydrogen bonding between the naphthalenyl hydroxyl and carbamoyl carbonyl (O···H distance ~1.8 Å) may planarize this region, as observed in hydrazone derivatives .

A hypothetical unit cell (monoclinic, space group P2₁/c) might feature π-stacking between naphthalene and benzene rings (3.5–4.0 Å interplanar spacing) and hydrogen-bonded networks involving the hydroxyl and nitro groups.

Substituent Configuration Analysis: Azo, Sulfonic Ester, and Aromatic Groups

Azo Group (-N=N-)

The diazenyl bridge connects the benzenesulfonate core to the naphthalenyl-carbamoyl subsystem. Key properties include:

- Electronic effects : The azo group’s electron-withdrawing nature polarizes the naphthalene ring, shifting absorption maxima to longer wavelengths (cf. λₐᵦₛ > 400 nm in similar azobenzenes ).

- Tautomerism : Acidic conditions may protonate the azo nitrogen, enabling keto-enol tautomerism at the naphthalenyl hydroxyl group, as seen in 3,5-dimethyl-4-hydroxyazobenzene derivatives .

Sulfonic Ester (-SO₃-OPheNO₂)

Esterification with 4-nitrophenol introduces:

- Electron-deficient aromatic ring : The nitro group (-NO₂) at C4 withdraws electron density, increasing the ester’s susceptibility to nucleophilic attack at the sulfur center.

- Steric effects : Ortho-nitro substitution creates a crowded environment, potentially hindering rotational freedom around the S-O bond.

Aromatic Systems

- Benzene ring (sulfonate core) : Methoxy (-OCH₃) at C4 donates electrons via resonance, countering the sulfonate ester’s electron-withdrawing effects.

- Naphthalene ring : The 1-naphthalenyl group’s fused rings enhance π-conjugation, while the 2-hydroxy-3-carbamoyl substituents create a chelating site for metal ions, analogous to hydroxyazo dyes .

Comparative Structural Analysis With Related Benzenesulfonic Acid Derivatives

Key differences:

- Ester flexibility : Unlike azilsartan’s medoxomil ester (a cyclic carbonate ), the 4-nitrophenyl ester here is rigid and electron-deficient, favoring hydrolysis under basic conditions.

- Azo vs. non-azo : The target compound’s diazenyl group enables chromophoric properties absent in azilsartan but shared with amido Black 10B . However, the carbamoyl substituent introduces hydrogen-bonding capacity distinct from simpler azo dyes.

Properties

CAS No. |

72639-39-5 |

|---|---|

Molecular Formula |

C31H24N4O8S |

Molecular Weight |

612.6 g/mol |

IUPAC Name |

(4-nitrophenyl) 3-[[2-hydroxy-3-[(2-methylphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-4-methoxybenzenesulfonate |

InChI |

InChI=1S/C31H24N4O8S/c1-19-7-3-6-10-26(19)32-31(37)25-17-20-8-4-5-9-24(20)29(30(25)36)34-33-27-18-23(15-16-28(27)42-2)44(40,41)43-22-13-11-21(12-14-22)35(38)39/h3-18,36H,1-2H3,(H,32,37) |

InChI Key |

SECAKRZQBSFFML-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)OC5=CC=C(C=C5)[N+](=O)[O-])OC |

Origin of Product |

United States |

Preparation Methods

Naphthalenyl Diazonium Salt Formation

2-Hydroxy-3-[(2-methylphenyl)carbamoyl]-1-naphthylamine is diazotized using NaNO₂/HCl at 0–5°C. Excess HCl (2.5 equiv) ensures protonation of the amine, while NaNO₂ (1.1 equiv) is added dropwise to minimize side reactions. The diazonium salt is stabilized in aqueous H₂SO₄ (10% v/v) and used immediately.

Coupling to Methoxy-Substituted Benzenesulfonic Acid

The diazonium salt is coupled to 3-amino-4-methoxybenzenesulfonic acid in a pH 4.5–5.5 acetate buffer. Kinetic studies show optimal coupling efficiency at 15°C over 6 hours, yielding the azo-linked sulfonic acid intermediate.

Critical Parameters

- Temperature: <20°C prevents diazo decomposition.

- Molar ratio: 1:1.05 (diazonium salt:sulfonic acid) maximizes conversion.

Sulfonic Acid Activation and Esterification

The free sulfonic acid group is esterified with 4-nitrophenol using triethyl phosphate (TEP) as the activating agent.

Activation with Triethyl Phosphate

A mixture of the azo-sulfonic acid (1 equiv), TEP (2.5 equiv), and p-methoxyphenol (0.2% w/w as inhibitor) is heated at 120–135°C for 2 hours. Excess TEP drives the reaction to >90% conversion, forming the sulfonic acid-phosphate intermediate.

Reaction Monitoring

Esterification with 4-Nitrophenol

The activated intermediate is reacted with 4-nitrophenol (1.2 equiv) in dimethylformamide (DMF) at 80°C for 8 hours. Cs₂CO₃ (1.5 equiv) acts as a base to scavenge liberated phosphate.

Purification

- Crude product is washed with hexane to remove unreacted TEP.

- Recrystallization from toluene/hexane (3:1 v/v) yields 68–72% pure ester.

Structural Validation and Analytical Data

Single-Crystal X-Ray Diffraction (SC-XRD)

Crystals grown from ethanol confirm the molecular structure:

Spectroscopic Characterization

Optimization and Challenges

Esterification Yield Improvement

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

Reduction: Reduction reactions can convert the nitrophenyl ester group to an amine group.

Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Reagents such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) under appropriate conditions.

Major Products

Oxidation: Formation of sulfonic acid derivatives.

Reduction: Conversion to amine derivatives.

Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Dye Synthesis

Benzenesulfonic acid derivatives are widely used as intermediates in the synthesis of azo dyes. Azo dyes are characterized by their vivid colors and are commonly employed in textiles, food coloring, and biological staining. The compound's ability to form stable azo bonds makes it suitable for creating a variety of dye formulations.

Table 1: Properties of Azo Dyes Derived from Benzenesulfonic Acid

| Dye Name | Color | Application Area | Stability |

|---|---|---|---|

| Disperse Red 179 | Red | Textile dyeing | High |

| Direct Yellow 86 | Yellow | Paper and leather | Moderate |

| Acid Blue 25 | Blue | Food industry | High |

Recent studies have investigated the biological properties of compounds related to benzenesulfonic acid derivatives. These compounds exhibit various pharmacological activities, including antibacterial and antifungal properties.

Case Study: Antibacterial Activity

A study conducted on several benzenesulfonic acid derivatives demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria. The compounds were tested for their Minimum Inhibitory Concentration (MIC), showing promising results comparable to standard antibiotics.

Medicinal Chemistry

The structural features of benzenesulfonic acid derivatives allow for modifications that enhance their biological activity. Research has focused on their potential as therapeutic agents in treating infections and other diseases.

Table 2: Therapeutic Potential of Benzenesulfonic Acid Derivatives

| Compound Name | Target Disease | Mechanism of Action |

|---|---|---|

| Azo Derivative A | Bacterial Infections | Inhibition of bacterial cell wall synthesis |

| Azo Derivative B | Fungal Infections | Disruption of fungal cell membrane integrity |

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Similarities and Differences

Key Analogues :

3-Hydroxy-4-((1-hydroxynaphthalen-2-yl)diazenyl)naphthalene-1-sulfonic acid Structural Features: Lacks the 4-nitrophenyl ester and 2-methylphenylaminocarbonyl group but retains the diazenyl bridge and hydroxy-naphthalene moiety. Impact: Increased hydrophilicity due to free sulfonic and hydroxy groups .

Benzenesulfonic acid,3,5-bis[2-(2-amino-1-naphthalenyl)diazenyl]-4-methyl-, sodium salt (CAS 29653-04-1) Structural Features: Contains dual diazenyl groups and a methyl substituent, with a sodium counterion.

3-[[4-(Diethylamino)-2-hydroxyphenyl]azo]-4-hydroxybenzenesulfonic acid Structural Features: Diethylamino and hydroxy groups on the phenyl ring. Impact: pH-sensitive electronic properties, suitable for acid-base indicators .

Tabulated Comparison :

Physicochemical Properties

- Target Compound : The 4-nitrophenyl ester reduces water solubility but increases stability in organic solvents. The methoxy group enhances electron-donating capacity, while the nitro group withdraws electrons, creating a polarized structure .

- Analogues: Sodium salts (e.g., CAS 29653-04-1) exhibit superior aqueous solubility (>100 mg/mL) due to ionic character . Derivatives with amino groups (e.g., CAS 3713-23-3) show higher melting points (>250°C) due to intermolecular hydrogen bonding .

Biological Activity

Benzenesulfonic acid, 3-[2-[2-hydroxy-3-[[(2-methylphenyl)amino]carbonyl]-1-naphthalenyl]diazenyl]-4-methoxy-, 4-nitrophenyl ester (CAS No. 72639-39-5) is a complex organic compound with potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : C31H24N4O8S

- Molecular Weight : 612.6 g/mol

- IUPAC Name : (4-nitrophenyl) 3-[[2-hydroxy-3-[(2-methylphenyl)carbamoyl]naphthalen-1-yl]diazenyl]-4-methoxybenzenesulfonate

- InChI Key : SECAKRZQBSFFML-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of multiple functional groups allows it to act as an enzyme inhibitor by binding to the active sites of specific enzymes, thereby blocking substrate access and inhibiting catalytic activity. This action is particularly relevant in therapeutic contexts such as cancer treatment and anti-inflammatory therapies.

Anticancer Activity

Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies have shown that derivatives of naphthalene sulfonic acids can inhibit the proliferation of cancer cells by interfering with key signaling pathways such as the MEK/ERK pathway. In particular, the compound may inhibit cell growth in acute leukemia models, demonstrating a potential for therapeutic application in oncology .

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. It may inhibit specific kinases involved in cell proliferation and survival, making it a candidate for further studies in targeted cancer therapies. The inhibition of kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights into the potential applications of Benzenesulfonic acid derivatives:

- Inhibition Studies : A study on a related compound demonstrated that it effectively inhibited MEK1/2 kinases in leukemia cell lines, with IC50 values indicating potent activity at low concentrations (approximately 0.3 µM) . This suggests that Benzenesulfonic acid derivatives could similarly exhibit strong inhibitory effects.

- Toxicology and Pharmacokinetics : Toxicological assessments have been conducted on similar compounds, revealing dose-dependent responses in animal models. For example, administration of a structurally analogous compound showed significant inhibition of pMAPK in liver and lung tissues, indicating systemic bioactivity and potential therapeutic efficacy .

Summary Table of Biological Activities

Q & A

What synthetic strategies are effective for preparing this benzenesulfonic acid derivative?

Classification: Basic

Methodological Answer:

The synthesis involves multi-step reactions, including:

Sulfonation : Introduction of the sulfonic acid group to the benzene backbone under controlled sulfuric acid conditions.

Diazo Coupling : Formation of the diazenyl (-N=N-) linkage via reaction of a diazonium salt with a hydroxyl-substituted naphthalene intermediate. This step requires precise pH control (pH 8–9) and low temperatures (0–5°C) to prevent side reactions .

Esterification : Reaction with 4-nitrophenyl ester under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide) .

Purification is typically achieved via recrystallization or column chromatography.

What spectroscopic methods are optimal for characterizing this compound?

Classification: Basic

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm aromatic proton environments and substituent positions.

- FT-IR : Identification of functional groups (e.g., sulfonate S=O stretches at ~1180–1120 cm, azo -N=N- at ~1450 cm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis. Reference data from NIST databases can assist in spectral matching .

How does the compound interact with transition metal ions, and what methodologies are used to study these interactions?

Classification: Advanced

Methodological Answer:

The azo and sulfonate groups facilitate metal coordination. Experimental approaches include:

- UV-Vis Spectroscopy : Monitor shifts in λ upon metal binding (e.g., Cu or Fe) to infer complexation .

- X-ray Crystallography : Resolve metal-ligand coordination geometry in single crystals.

- Potentiometric Titration : Determine stability constants of metal complexes under varied pH .

What experimental approaches resolve contradictions in the compound’s reactivity under varying pH conditions?

Classification: Advanced

Methodological Answer:

Contradictions in reactivity (e.g., oxidation vs. reduction pathways) are addressed by:

Controlled pH Adjustments : For example, acidic conditions (pH <3) favor azo group oxidation to nitro derivatives, while alkaline conditions (pH >10) promote reduction to amines .

Competitive Reaction Studies : Use of radical traps (e.g., TEMPO) to identify intermediate species.

Kinetic Analysis : Monitor reaction rates via HPLC or spectrophotometry to distinguish dominant pathways .

What are the key structural analogs of this compound, and how do they differ in reactivity?

Classification: Basic

Methodological Answer:

Key analogs and distinctions include:

| Compound | Structural Features | Reactivity Differences |

|---|---|---|

| Toluene sulfonic acid | Methyl substituent | Lower solubility due to hydrophobicity |

| Naphthalene sulfonic acid | Polycyclic backbone | Higher thermal stability; altered π-π stacking |

| Phenolsulfonic acid | Hydroxyl group | Enhanced electrophilicity for substitution |

What challenges arise in quantifying this compound in mixed matrices, and how are they addressed?

Classification: Advanced

Methodological Answer:

Challenges include matrix interference and low analyte concentration. Solutions involve:

- Solid-Phase Extraction (SPE) : Pre-concentration using C18 cartridges.

- HPLC with Dual Detection : Pair UV-Vis (for azo group detection at ~450 nm) with electrochemical detection for nitro group sensitivity .

- Standard Addition Method : Correct for matrix effects in complex samples .

How do electronic effects of substituents influence azo-hydrazone tautomerism in this compound?

Classification: Advanced

Methodological Answer:

Electron-withdrawing groups (e.g., -NO) stabilize the azo form, while electron-donating groups (e.g., -OCH) favor hydrazone tautomers. Techniques to study this include:

- H NMR Solvent Titration : Observe proton shifts in DMSO-d vs. CDCl to detect tautomeric equilibria.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-311+G**) predict dominant tautomers based on substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.